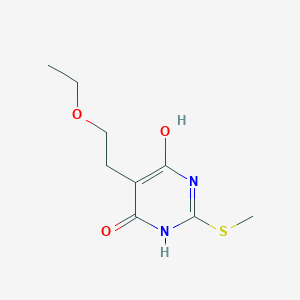
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound features an ethoxyethyl group at the 5-position, a methylsulfanyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The hydroxyl groups can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups at the 4 and 6 positions can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The ethoxyethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium ethoxide (NaOEt), thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated pyrimidine derivatives
Substitution Products: Various functionalized pyrimidines
科学的研究の応用
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)pyrimidine-4,6-diol: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
5-(2-Ethoxyethyl)pyrimidine-4,6-diol: Lacks the methylsulfanyl group, which may influence its biological activity.
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine: Lacks the hydroxyl groups, which can alter its chemical properties.
Uniqueness
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
6964-71-2 |
|---|---|
分子式 |
C9H14N2O3S |
分子量 |
230.29 g/mol |
IUPAC名 |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
InChIキー |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
正規SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Key on ui other cas no. |
6964-71-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















